molecular formula C12H20N2O3 B6150215 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid CAS No. 1777352-05-2

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid

Cat. No. B6150215
CAS RN: 1777352-05-2
M. Wt: 240.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid, or 2-CMCB, is a cyclic amide derivative of acetic acid. It has a variety of applications in scientific research and is used in laboratory experiments due to its unique properties.

Scientific Research Applications

2-CMCB has a variety of applications in scientific research. It is used as a reagent in the synthesis of other chemicals, as a catalyst in organic reactions, and as a biochemical probe to study enzyme-catalyzed reactions. It is also used as a model compound to study the structure and reactivity of cyclic amides.

Mechanism of Action

2-CMCB is an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other chemicals in the body. It binds to the active site of the enzyme, blocking its ability to catalyze reactions. This inhibition can be used to study the effects of drugs and other chemicals on cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-CMCB has been shown to have antiproliferative effects on cancer cell lines, as well as anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of bacteria and fungi. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-CMCB has several advantages for lab experiments. It is easily synthesized and is stable in aqueous solutions. It is also non-toxic and has low volatility. However, it is not very soluble in organic solvents, which can limit its use in certain experiments.

Future Directions

For 2-CMCB include further study of its mechanism of action, its effects on other enzymes, and its potential therapeutic applications. Additionally, its use as a model compound for the study of other cyclic amides could be explored. It could also be used in the synthesis of other chemicals, such as drugs and pesticides. Finally, its use as a biochemical probe for the study of enzyme-catalyzed reactions could be further developed.

Synthesis Methods

2-CMCB can be synthesized via a three-step process. First, cyclobutylmethylcarbamate is synthesized from the reaction of cyclobutylmethylbromide and potassium carbonate in aqueous ethanol. Next, cyclobutylacetic acid is synthesized from the reaction of cyclobutylmethylcarbamate and acetic anhydride. Lastly, 2-CMCB is synthesized from the reaction of cyclobutylacetic acid and ammonia.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid involves the reaction of cyclobutylamine with methyl chloroacetate to form N-methylcyclobutylcarbamate, which is then reacted with cyclobutanone to form 1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutanol. This compound is then oxidized to form 1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutanone, which is reacted with ethyl chloroacetate to form 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid.", "Starting Materials": [ "Cyclobutylamine", "Methyl chloroacetate", "Cyclobutanone", "Ethyl chloroacetate" ], "Reaction": [ "Cyclobutylamine is reacted with methyl chloroacetate in the presence of a base to form N-methylcyclobutylcarbamate.", "N-methylcyclobutylcarbamate is then reacted with cyclobutanone in the presence of a base to form 1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutanol.", "1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutanol is oxidized to form 1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutanone.", "1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutanone is then reacted with ethyl chloroacetate in the presence of a base to form 2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid." ] }

CAS RN

1777352-05-2

Product Name

2-(1-{[cyclobutyl(methyl)carbamoyl]amino}cyclobutyl)acetic acid

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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